2-Methoxy-4-(9H-pyrido[3,4-b]indol-1-yl)phenol
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Overview
Description
2-Methoxy-4-(9H-pyrido[3,4-b]indol-1-yl)phenol is a complex organic compound that features a methoxy group, a phenol group, and a pyridoindole structure. This compound is part of the indole derivatives family, which are known for their significant biological activities and applications in various fields such as medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(9H-pyrido[3,4-b]indol-1-yl)phenol typically involves the Fischer indole cyclization reaction. This reaction is carried out in the presence of glacial acetic acid and a concentrated hydrochloric acid mixture, which affords the desired indole derivative . The reaction conditions are crucial for achieving a high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(9H-pyrido[3,4-b]indol-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, involving reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Methoxy-4-(9H-pyrido[3,4-b]indol-1-yl)phenol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(9H-pyrido[3,4-b]indol-1-yl)phenol involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 4-[(6-methoxy-9H-pyrido[3,4-b]indol-1-yl)methyl]phenol
- 4-(4,8-Dimethoxy-9H-pyrido[3,4-b]indol-1-yl)-2-methoxy-1-(9H-pyrido[3,4-b]indol-1-yl)-1-butanone
- (2-chlorophenyl)-(9H-pyrido[3,4-b]indol-1-yl)methanone
Uniqueness
2-Methoxy-4-(9H-pyrido[3,4-b]indol-1-yl)phenol is unique due to its specific substitution pattern and the presence of both methoxy and phenol groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H14N2O2 |
---|---|
Molecular Weight |
290.3 g/mol |
IUPAC Name |
2-methoxy-4-(9H-pyrido[3,4-b]indol-1-yl)phenol |
InChI |
InChI=1S/C18H14N2O2/c1-22-16-10-11(6-7-15(16)21)17-18-13(8-9-19-17)12-4-2-3-5-14(12)20-18/h2-10,20-21H,1H3 |
InChI Key |
VIDRKSNPOZEXKW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NC=CC3=C2NC4=CC=CC=C34)O |
Origin of Product |
United States |
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